((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate
CAS No.: 2346620-53-7
Cat. No.: VC15889749
Molecular Formula: C16H22N2O7
Molecular Weight: 354.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2346620-53-7 |
|---|---|
| Molecular Formula | C16H22N2O7 |
| Molecular Weight | 354.35 g/mol |
| IUPAC Name | [(3aR,4R,6R,6aR)-4-(2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate |
| Standard InChI | InChI=1S/C16H22N2O7/c1-8(2)14(20)22-7-9-11-12(25-16(3,4)24-11)13(23-9)18-6-5-10(19)17-15(18)21/h5-6,8-9,11-13H,7H2,1-4H3,(H,17,19,21)/t9-,11-,12-,13-/m1/s1 |
| Standard InChI Key | ORYLGPPOEFBRMM-OJAKKHQRSA-N |
| Isomeric SMILES | CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=O)NC3=O)OC(O2)(C)C |
| Canonical SMILES | CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=O)NC3=O)OC(O2)(C)C |
Introduction
Molecular Structure and Stereochemical Features
Core Framework and Functional Groups
The compound’s structure features a fused tetrahydrofuro[3,4-d] dioxole ring system linked to a 2,4-dioxo-3,4-dihydropyrimidine group. The stereochemical configuration, denoted by the (3aR,4R,6R,6aR) descriptor, ensures a specific spatial arrangement critical for its interactions in biological and analytical systems . The isobutyrate ester at the C4 position enhances the molecule’s lipophilicity, influencing its solubility and chromatographic behavior.
Table 1: Key Molecular Properties
Synthetic Pathways and Optimization
Strategic Approaches to Synthesis
While detailed synthetic protocols remain proprietary, retro-synthetic analysis suggests a multi-step process involving:
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Pyrimidine Nucleus Formation: Condensation of urea derivatives with β-keto esters to construct the 2,4-dioxopyrimidine core.
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Sugar Moiety Assembly: Stereoselective synthesis of the tetrahydrofurodioxole system via cyclization of protected sugar analogs.
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Esterification: Introduction of the isobutyrate group through nucleophilic acyl substitution, typically using isobutyryl chloride in the presence of a base .
Critical challenges include maintaining stereochemical purity during ring formation and ensuring high yields in the final esterification step. Process optimization often employs catalytic asymmetric synthesis and green chemistry principles to minimize waste .
Table 2: Synthetic Intermediates and Key Reactions
| Step | Intermediate | Reaction Type | Purpose |
|---|---|---|---|
| 1 | 2,4-Dioxo-3,4-dihydropyrimidine | Cyclocondensation | Form pyrimidine-dione core |
| 2 | Protected tetrahydrofurodioxole | Stereoselective cyclization | Build sugar-like framework |
| 3 | Isobutyrate ester derivative | Acylation | Enhance chromatographic stability |
As a secondary reference standard, this compound enables precise quantification of impurities during Molnupiravir production. Regulatory agencies like the FDA mandate that process-related impurities be controlled below thresholds defined in ICH Q3A/B guidelines . Its structural similarity to Molnupiravir degradation products allows for accurate HPLC and LC-MS method validation .
Table 3: Regulatory Thresholds for Related Impurities
| Impurity Type | FDA Threshold | Typical Concentration Range |
|---|---|---|
| Genotoxic impurities | <1 ppm | 0.1–0.5 ppm |
| Ordinary process impurities | <0.15% | 0.05–0.12% |
| Degradation products | <0.2% | 0.08–0.18% |
The compound’s utility extends to Abbreviated New Drug Application (ANDA) filings, where it aids in demonstrating analytical method robustness and impurity control strategies .
Future Directions and Research Opportunities
Expanding Analytical and Therapeutic Horizons
While primarily used in impurity profiling, this compound’s unique structure warrants exploration in:
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Antiviral Drug Design: Modifying the pyrimidine-dione moiety could yield novel nucleoside analogs with activity against RNA viruses .
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Chiral Stationary Phases: Its stereochemical complexity may improve enantiomeric separations in HPLC .
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Prodrug Development: The isobutyrate group could serve as a prototypical moiety for enhancing drug bioavailability .
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